molecular formula C23H28N2O4 B4680965 N-butyl-3-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide

N-butyl-3-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide

Número de catálogo B4680965
Peso molecular: 396.5 g/mol
Clave InChI: YSBKWQINDSVGJX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-butyl-3-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide, commonly known as TAK-659, is a small molecule inhibitor that selectively targets Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.

Mecanismo De Acción

TAK-659 selectively binds to the ATP-binding site of N-butyl-3-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide, thereby inhibiting its activity. This compound is a key enzyme in the BCR signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of this compound by TAK-659 leads to the suppression of BCR signaling and the induction of apoptosis in malignant B-cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to selectively inhibit this compound activity, leading to the suppression of BCR signaling and the induction of apoptosis in malignant B-cells. TAK-659 has also been shown to enhance the efficacy of other anti-cancer agents, such as venetoclax and rituximab. In preclinical studies, TAK-659 has demonstrated favorable pharmacokinetic and pharmacodynamic properties, including good oral bioavailability and target engagement in tumor cells.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

TAK-659 has several advantages for use in laboratory experiments. It is a small molecule inhibitor that selectively targets N-butyl-3-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide, which makes it a useful tool for studying the BCR signaling pathway in B-cells. TAK-659 has also shown promising results in preclinical models of B-cell malignancies, making it a potential therapeutic agent for the treatment of these diseases. However, there are also limitations to the use of TAK-659 in laboratory experiments. It is a synthetic compound that may have off-target effects, and its efficacy and safety in humans are still being evaluated in clinical trials.

Direcciones Futuras

There are several future directions for the development and use of TAK-659. One potential application is in the treatment of B-cell malignancies, such as CLL, MCL, and DLBCL. Clinical trials are currently underway to evaluate the safety and efficacy of TAK-659 in these diseases. Another potential application is in combination therapy with other anti-cancer agents, such as venetoclax and rituximab. Preclinical studies have shown that TAK-659 can enhance the efficacy of these agents, and clinical trials are currently underway to evaluate the safety and efficacy of these combinations. Additionally, TAK-659 may have potential applications in other diseases that involve dysregulated BCR signaling, such as autoimmune disorders. Further research is needed to fully understand the potential of TAK-659 in these diseases.

Aplicaciones Científicas De Investigación

TAK-659 has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these models, TAK-659 has been shown to inhibit N-butyl-3-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide activity, leading to the suppression of BCR signaling and the induction of apoptosis in malignant B-cells. TAK-659 has also been shown to enhance the efficacy of other anti-cancer agents, such as venetoclax and rituximab.

Propiedades

IUPAC Name

N-butyl-3-[[4-(oxolan-2-ylmethoxy)benzoyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O4/c1-2-3-13-24-22(26)18-6-4-7-19(15-18)25-23(27)17-9-11-20(12-10-17)29-16-21-8-5-14-28-21/h4,6-7,9-12,15,21H,2-3,5,8,13-14,16H2,1H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSBKWQINDSVGJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)OCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-butyl-3-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-butyl-3-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide
Reactant of Route 3
Reactant of Route 3
N-butyl-3-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide
Reactant of Route 4
Reactant of Route 4
N-butyl-3-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide
Reactant of Route 5
Reactant of Route 5
N-butyl-3-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide
Reactant of Route 6
Reactant of Route 6
N-butyl-3-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.